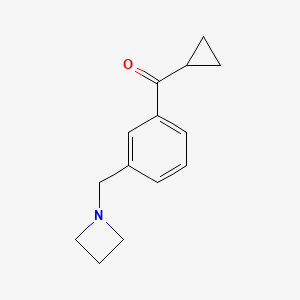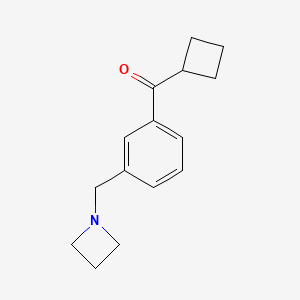
4-(3-Ethoxyphenyl)-4-oxobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance undergoes.科学的研究の応用
Synthesis and Preparation
- A new method for preparing 4-phenyl-2-oxobutyric acid ethyl ester, involving a four-step synthesis from ethyl pyruvate, has been developed. This process includes condensation, hydrogenation, esterification, and oxidation stages (Slavinska et al., 1996).
- Various 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids were synthesized by nuclear halogenation of corresponding 4-aryl-4-oxobutyric acids, using aluminum chloride and combining succinoylation and halogenation in a single operation (Jojima et al., 1979).
Biochemical and Pharmacological Research
- In the context of sherry wine, ethyl 4-oxobutyrate-2-14 C was used to study the biosynthesis of certain gamma-substituted-gamma-butyrolactones, revealing pathways of their formation (Fagan et al., 1981).
- The synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones from β-aryl glutaconic acid and their antimicrobial activity was studied, showing potential pharmacological applications (Patel et al., 2010).
- Research on the formation of ethylene from 4-methylmercapto-2-oxobutyric acid in the presence of peroxidase and indolyl-3-acetic acid (IAA) explored the complex biochemical interactions in this process (Mapson & Wardale, 1972).
Chemical Synthesis and Material Science
- Novel N-maleanilinic acid derivatives were synthesized and investigated for their structural and cytotoxic properties, highlighting potential applications in materials science and cancer research (Zayed et al., 2019).
- The effects of 2-oxobutyric acid's condensation products on lactate dehydrogenase activity were studied, which is significant for understanding enzyme interactions and stability (Wilkinson et al., 1968).
Additional Research
- Investigations into the chemistry of reactions involving 4-ethoxyaniline metabolites, like 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one, with N-acetylcysteine were conducted, contributing to our understanding of biochemical processes (Lindqvist et al., 1991).
- Research on the electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid highlighted its potential in producing electroactive polymers and copolymers, which could have applications in material science and engineering (Too et al., 1993).
Safety And Hazards
This involves understanding the health risks associated with exposure to the compound, its environmental impact, and safety measures to be taken while handling it.
将来の方向性
This involves predicting or proposing future research directions, potential applications, or synthesis methods for the compound.
Please consult a reliable source or a subject matter expert for accurate information on “4-(3-Ethoxyphenyl)-4-oxobutyric acid”.
特性
IUPAC Name |
4-(3-ethoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-10-5-3-4-9(8-10)11(13)6-7-12(14)15/h3-5,8H,2,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEGUURNUVEJDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645488 |
Source


|
| Record name | 4-(3-Ethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxyphenyl)-4-oxobutyric acid | |
CAS RN |
905592-33-8 |
Source


|
| Record name | 4-(3-Ethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)
![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)